molecular formula C17H14O4 B1678053 Oxindanac CAS No. 68548-99-2

Oxindanac

货号 B1678053
CAS 编号: 68548-99-2
分子量: 282.29 g/mol
InChI 键: XMTKXTUIUKKGIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxindanac, also known as 5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, belongs to the class of organic compounds known as benzophenones . It is a small molecule drug .


Molecular Structure Analysis

The molecular formula of Oxindanac is C17H14O4 . Its structure includes a ketone attached to two phenyl groups .


Chemical Reactions Analysis

Oxindanac is a cyclooxygenase inhibitor . Its pharmacokinetics and pharmacodynamics were assessed in calves after intravenous administration at dose rates of 0.5, 1, 2, 4, and 8 mg/kg .

科学研究应用

1. Influence on Kallikrein Metabolism

  • Summary of Application : Oxindanac, a nonsteroidal anti-inflammatory drug (NSAID), has been found to influence the metabolism of prekallikrein and kallikrein, which are mediators of inflammation and important for intrinsic coagulation . This is particularly relevant for the treatment of rheumatic arthritis .
  • Methods of Application : The method involves administering Oxindanac to volunteers and measuring prekallikrein levels in serum .
  • Results or Outcomes : The study aimed to quantify the effect of Oxindanac by measuring prekallikrein in serum . The specific results or quantitative data are not provided in the summary .

2. Antioxidant Peptides

  • Summary of Application : Oxindanac is mentioned in the context of antioxidant peptides, which are a current research hotspot in food science, pharmaceuticals, and cosmetics . The specific role or application of Oxindanac in this field is not detailed in the summary .
  • Methods of Application : The methods of application are not specified in the summary .
  • Results or Outcomes : The specific results or outcomes related to Oxindanac are not provided in the summary .

3. Use in Cattle

  • Summary of Application : Oxindanac is under evaluation for use in cattle . It is a selective inhibitor of cyclo-oxygenase and has analgesic, anti-inflammatory properties .
  • Methods of Application : The method involves administering Oxindanac to cattle and observing its effects .
  • Results or Outcomes : The specific results or quantitative data are not provided in the summary .

4. COX Inhibitor

  • Summary of Application : Oxindanac is a COX inhibitor, which means it can inhibit the enzyme cyclooxygenase, reducing the production of prostaglandins and other compounds that cause inflammation and pain . This makes it potentially useful in treating conditions like arthritis .
  • Methods of Application : The methods of application are not specified in the summary .
  • Results or Outcomes : The specific results or outcomes related to Oxindanac are not provided in the summary .

5. High-Performance Liquid Chromatography

  • Summary of Application : Oxindanac is used in high-performance liquid chromatography and pharmacokinetics studies . It’s particularly used in the determination of the non-steroidal anti-inflammatory drug, oxindanac, in calf plasma .
  • Methods of Application : The method involves administering Oxindanac to calves and then using high-performance liquid chromatography to determine the concentration of Oxindanac in calf plasma .
  • Results or Outcomes : The specific results or quantitative data are not provided in the summary .

6. COX Inhibitor for Skin and Musculoskeletal Diseases

  • Summary of Application : Oxindanac is a COX inhibitor, which means it can inhibit the enzyme cyclooxygenase, reducing the production of prostaglandins and other compounds that cause inflammation and pain . This makes it potentially useful in treating skin and musculoskeletal diseases .
  • Methods of Application : The methods of application are not specified in the summary .
  • Results or Outcomes : The specific results or outcomes related to Oxindanac are not provided in the summary .

安全和危害

Oxindanac has been classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system .

未来方向

Oxindanac was initially developed by Novartis Pharma AG, but its global highest R&D status is now discontinued . It has been proposed that non-steroidal anti-inflammatory drugs acting solely by strong inhibition of cyclooxygenase need not be optimal anti-oedematous drugs .

属性

IUPAC Name

5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTKXTUIUKKGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867671
Record name 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxindanac

CAS RN

68548-99-2, 99910-67-5, 99910-68-6
Record name Oxindanac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxindanac, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxindanac, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXINDANAC, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS75787KJI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXINDANAC, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K7U57MH88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXINDANAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY400R3BNT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 8.2 g of 5-benzoyl-6-hydroxy-indane-1-carboxylic acid methyl ester in 150 ml of methanol is mixed with 20 ml of 2 N sodium hydroxide solution and the mixture is boiled for 3 hours under reflux. It is then evaporated to dryness in vacuo and the evaporation residue is partitioned between 100 ml of 2 N hydrochloric acid and 3 times 100 ml of methylene chloride. The organic phases are washed until neutral, dried over sodium sulphate, treated with active charcoal and evaporated in vacuo. The evaporation residue, when crystallized from ethanol-petroleum ether, gives 5-benzoyl-6-hydroxy-indane-1-carboxylic acid in the form of yellow platelets of melting point 185-7° C.
Name
5-benzoyl-6-hydroxy-indane-1-carboxylic acid methyl ester
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxindanac
Reactant of Route 2
Reactant of Route 2
Oxindanac
Reactant of Route 3
Oxindanac
Reactant of Route 4
Reactant of Route 4
Oxindanac
Reactant of Route 5
Oxindanac
Reactant of Route 6
Oxindanac

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。